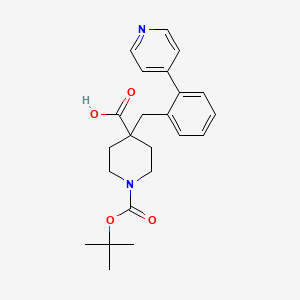
1-(tert-Butoxycarbonyl)-4-(2-(pyridin-4-yl)benzyl)piperidine-4-carboxylic acid
Vue d'ensemble
Description
1-(tert-Butoxycarbonyl)-4-(2-(pyridin-4-yl)benzyl)piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a benzyl group containing a pyridine ring
Méthodes De Préparation
The synthesis of 1-(tert-Butoxycarbonyl)-4-(2-(pyridin-4-yl)benzyl)piperidine-4-carboxylic acid typically involves multiple steps, including the protection of functional groups, formation of the piperidine ring, and subsequent substitution reactions. One common synthetic route includes:
Protection of the amine group: The piperidine ring’s amine group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.
Formation of the benzyl-pyridine moiety: The benzyl group containing the pyridine ring is synthesized separately, often involving a series of substitution and coupling reactions.
Coupling of the benzyl-pyridine moiety to the piperidine ring: The protected piperidine ring is then coupled with the benzyl-pyridine moiety under specific reaction conditions, such as using a base and a coupling reagent.
Deprotection: The Boc group is removed under acidic conditions to yield the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
1-(tert-Butoxycarbonyl)-4-(2-(pyridin-4-yl)benzyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzyl or pyridine rings.
Deprotection: The Boc group can be removed under acidic conditions, such as using trifluoroacetic acid, to yield the free amine.
Common reagents and conditions used in these reactions include bases, acids, oxidizing agents, reducing agents, and coupling reagents. The major products formed depend on the specific reaction and conditions used.
Applications De Recherche Scientifique
1-(tert-Butoxycarbonyl)-4-(2-(pyridin-4-yl)benzyl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving piperidine derivatives.
Industry: The compound can be used in the development of new materials and chemical processes, particularly those involving piperidine and pyridine derivatives.
Mécanisme D'action
The mechanism of action of 1-(tert-Butoxycarbonyl)-4-(2-(pyridin-4-yl)benzyl)piperidine-4-carboxylic acid depends on its specific application and target. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition or activation of specific biological processes, modulation of signaling pathways, or binding to specific biomolecules.
Comparaison Avec Des Composés Similaires
1-(tert-Butoxycarbonyl)-4-(2-(pyridin-4-yl)benzyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-(tert-Butoxycarbonyl)-4-benzylpiperidine-4-carboxylic acid: Lacks the pyridine ring, which may affect its biological activity and chemical reactivity.
4-(2-(pyridin-4-yl)benzyl)piperidine-4-carboxylic acid: Lacks the Boc protection, which may influence its stability and reactivity in synthetic applications.
1-(tert-Butoxycarbonyl)-4-(2-(pyridin-3-yl)benzyl)piperidine-4-carboxylic acid: Contains a pyridine ring at a different position, which may alter its interaction with biological targets and its chemical properties.
Propriétés
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(2-pyridin-4-ylphenyl)methyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-22(2,3)29-21(28)25-14-10-23(11-15-25,20(26)27)16-18-6-4-5-7-19(18)17-8-12-24-13-9-17/h4-9,12-13H,10-11,14-16H2,1-3H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJIIHWXHNJGNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2C3=CC=NC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















